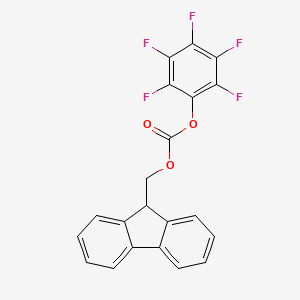

9-Fluorenylmethyl pentafluorophenyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKZVZOEBSFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369789 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88744-04-1 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Fluorenylmethyl Pentafluorophenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a pivotal reagent in modern organic synthesis, particularly esteemed for its role in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and a visual representation of its function within the broader context of peptide synthesis. The strategic use of Fmoc-OPfp as an efficient N-terminal protecting group and activating agent for amino acids facilitates the streamlined and high-purity production of peptides, which are fundamental in various fields, including drug discovery and development. This document serves as a technical resource for researchers and professionals seeking to leverage the capabilities of this versatile compound.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its chemical structure combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a highly reactive pentafluorophenyl leaving group, making it an effective reagent for the acylation of amines.

Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 88744-04-1 |

| Molecular Formula | C₂₁H₁₁F₅O₃ |

| Molecular Weight | 406.31 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 83 - 87 °C |

| Purity (HPLC) | >98.0% |

| Solubility | Soluble in Chloroform, DMF, Dichloromethane |

| Storage Conditions | Room temperature, recommended cool and dark place (<15°C), under inert gas, moisture sensitive |

Mechanism of Action and Application in Peptide Synthesis

The primary application of this compound is in the N-terminal Fmoc protection of amino acids. The pentafluorophenyl ester acts as an excellent leaving group, facilitating the nucleophilic attack by the amino group of an amino acid. This reaction results in the formation of a stable Fmoc-protected amino acid, which can then be used in the subsequent steps of solid-phase peptide synthesis.

The overall process of solid-phase peptide synthesis (SPPS) using the Fmoc strategy is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Signaling Pathway: Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the key stages of the SPPS workflow, highlighting the introduction of the Fmoc-protected amino acid.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Nα-Fmoc Protection of an Amino Acid using this compound

This protocol describes a representative method for the protection of a generic amino acid using this compound.

Materials:

-

Amino Acid (1.0 equivalent)

-

This compound (1.05 equivalents)

-

1,4-Dioxane

-

10% aqueous sodium carbonate solution

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve this compound in 1,4-dioxane.

-

Add the this compound solution dropwise to the stirred amino acid solution at room temperature.

-

Allow the reaction mixture to stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water.

-

Wash the aqueous solution with diethyl ether to remove any unreacted this compound and the pentafluorophenol byproduct.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.

-

The product can be further purified by recrystallization if necessary.

Protocol 2: Solid-Phase Peptide Synthesis Coupling using a Pre-formed Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol details the coupling step in SPPS using an Fmoc-amino acid that has been pre-activated as a pentafluorophenyl ester.

Materials:

-

Fmoc-deprotected resin-bound peptide (1.0 equivalent)

-

Fmoc-amino acid pentafluorophenyl ester (Fmoc-AA-OPfp) (3.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

(Optional) 1-Hydroxybenzotriazole (HOBt) (1.0 equivalent)

Procedure:

-

Swell the resin with the N-terminal Fmoc-deprotected peptide in DMF.

-

In a separate vessel, dissolve the Fmoc-amino acid pentafluorophenyl ester and, if used, HOBt in DMF.

-

Add the solution of the activated amino acid to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

Once the coupling is complete, filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.

-

The resin is now ready for the next Fmoc deprotection step in the SPPS cycle.

Logical Relationships in Fmoc Chemistry

The decision-making process and the chemical transformations in Fmoc-based peptide synthesis can be visualized as a logical workflow.

Diagram: Reaction Mechanism of Fmoc Protection

The following diagram illustrates the chemical transformation during the N-terminal protection of an amino acid using this compound.

Caption: Reaction scheme for the N-terminal protection of an amino acid using Fmoc-OPfp.

An In-depth Technical Guide to 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp)

CAS Number: 88744-04-1

This technical guide provides a comprehensive overview of 9-Fluorenylmethyl pentafluorophenyl carbonate, a key reagent in modern peptide synthesis. It is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development. This document details the compound's chemical and physical properties, its synthesis, and its primary application in the Nα-protection of amino acids.

Core Chemical and Physical Properties

This compound, commonly referred to as Fmoc-OPfp, is a white crystalline solid. It is a highly activated carbonate ester utilized for the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the amino group of amino acids. The pentafluorophenyl group serves as an excellent leaving group, facilitating a rapid and efficient reaction.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88744-04-1 | [1][2] |

| Molecular Formula | C₂₁H₁₁F₅O₃ | [3][4] |

| Molecular Weight | 406.31 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 83-87 °C | [4][6] |

| Purity | ≥98% (HPLC) | [4][5] |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dioxane. | Inferred from reaction conditions |

| Stability | Hygroscopic; sensitive to moisture.[7] | [8][7] |

| Storage Conditions | Store under an inert atmosphere at room temperature.[4][8] | [4][8] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of 9-fluorenylmethanol with a pentafluorophenyl-activated carbonate source. The seminal work by Schön and Kisfaludy established this compound as a valuable reagent.[8] While the full experimental text is not widely available, the synthesis can be represented by the following reaction.

Representative Experimental Protocol for Synthesis

This protocol is representative of a general method for the synthesis of activated carbonates and is based on analogous chemical reactions.

Materials:

-

9-Fluorenylmethanol (1.0 eq)

-

Pentafluorophenyl chloroformate (1.1 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 9-Fluorenylmethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add pentafluorophenyl chloroformate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Application in Peptide Synthesis: Nα-Fmoc Protection

The primary application of this compound is the introduction of the Fmoc protecting group to the N-terminus of amino acids. This is a crucial step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The reaction is highly efficient due to the excellent leaving group ability of the pentafluorophenoxide ion.

Experimental Protocol for Nα-Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the Fmoc protection of a generic amino acid using this compound.

Materials:

-

Amino acid (1.0 eq)

-

This compound (1.05 eq)

-

10% aqueous sodium carbonate solution

-

Dioxane (or another suitable organic solvent)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in the 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve the this compound in dioxane.

-

Add the solution of this compound dropwise to the stirred amino acid solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted starting material and the pentafluorophenol byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-amino acid should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting solid is the crude Fmoc-amino acid, which can be further purified by recrystallization if necessary.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are the fundamental building blocks for Fmoc-based SPPS. The workflow involves the sequential addition of these protected amino acids to a growing peptide chain that is anchored to a solid support (resin).

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] It is known to be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[8][7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly effective and reliable reagent for the introduction of the Fmoc protecting group in peptide synthesis. Its high reactivity and the stability of the resulting Fmoc-amino acids make it a valuable tool for chemists and biochemists. The protocols and data presented in this guide are intended to provide a solid foundation for its successful application in a research and development setting.

References

- 1. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H11F5O3 | CID 2733201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

Fmoc-OPfp: A Comprehensive Technical Guide for Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Nα-9-fluorenylmethyloxycarbonyl-pentafluorophenyl esters (Fmoc-OPfp), a class of activated amino acid derivatives critical to modern solid-phase peptide synthesis (SPPS). We will delve into their chemical structure, key properties, and their application in the synthesis of peptides, offering a valuable resource for professionals in chemical biology and drug discovery.

Core Concepts: Chemical Structure and Properties

Fmoc-OPfp esters are Nα-Fmoc-protected amino acids where the carboxylic acid is activated as a pentafluorophenyl (PFP) ester. The Fmoc group is a base-labile protecting group for the alpha-amino group of the amino acid, which is stable to the acidic conditions often used for the final cleavage of the peptide from the resin. The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient and rapid coupling to the free amine of the growing peptide chain.[1] This activation strategy is particularly advantageous for the synthesis of complex peptides or sequences containing sterically hindered amino acids.[1]

The use of Fmoc-amino acid OPfp esters is beneficial in cases where standard peptide coupling reagents might lead to side products or racemization.[2] While they are considered activated esters and do not strictly require an additional activating agent, additives such as N-hydroxybenzotriazole (HOBt) are often used to accelerate the coupling reaction.[2][3]

Quantitative Data Presentation

The physicochemical properties of Fmoc-OPfp esters are specific to the amino acid residue. Below is a table summarizing the key quantitative data for a commonly used derivative, Fmoc-L-phenylalanine-pentafluorophenyl ester (Fmoc-Phe-OPfp) .

| Property | Value | Reference |

| CAS Number | 86060-92-6 | --INVALID-LINK-- |

| Molecular Formula | C₃₀H₂₀F₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 553.48 g/mol | --INVALID-LINK-- |

| Melting Point | 149-151 °C | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents such as DMF and NMP. Insoluble in water. | --INVALID-LINK-- |

| Purity | Typically ≥96.0% (HPLC) | --INVALID-LINK-- |

Experimental Protocols

The following section details a generalized experimental protocol for the use of Fmoc-amino acid-OPfp esters in solid-phase peptide synthesis.

Materials and Reagents

-

Appropriate solid-phase synthesis resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)

-

Fmoc-protected amino acid pentafluorophenyl esters (Fmoc-AA-OPfp)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, for accelerated coupling)

-

Dichloromethane (DCM), for resin washing

-

Reagents for resin cleavage and final deprotection (e.g., Trifluoroacetic acid (TFA) with scavengers)

Step-by-Step Methodology

-

Resin Swelling: The synthesis begins with the swelling of the resin in a suitable solvent, typically DMF or DCM, to ensure that the reactive sites are accessible.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This reaction is typically complete within 15-30 minutes and liberates a free amine on the growing peptide chain. The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene byproduct of the Fmoc cleavage is a strong chromophore.

-

Washing: Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene byproduct. It is crucial that the resin is washed until neutral to prevent any interference with the subsequent coupling step.

-

Amino Acid Coupling: The desired Fmoc-amino acid-OPfp (typically 3 equivalents based on resin substitution) is dissolved in DMF and added to the resin. To enhance the reaction rate, an additive such as HOBt or HOOBt (typically 1 equivalent based on resin substitution) can be included.[2] The reaction mixture is then agitated at room temperature for a period ranging from 1 hour to overnight to ensure complete coupling.[2]

-

Washing: After the coupling reaction, the resin is filtered and washed extensively with DMF to remove any unreacted reagents and byproducts.

-

Cycle Repetition: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the desired peptide sequence has been assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin support, and all side-chain protecting groups are simultaneously removed by treatment with a strong acid, such as TFA, typically in the presence of scavengers to quench reactive cationic species.

Mandatory Visualizations

Experimental Workflow for SPPS using Fmoc-OPfp Esters

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc-OPfp esters.

This comprehensive guide provides a foundational understanding of Fmoc-OPfp chemistry for professionals engaged in peptide synthesis. The inherent reactivity and stability of these reagents, coupled with well-established protocols, make them an invaluable tool in the creation of novel peptides for therapeutic and research applications.

References

synthesis of 9-Fluorenylmethyl pentafluorophenyl carbonate

An In-depth Technical Guide to the Synthesis of 9-Fluorenylmethyl Pentafluorophenyl Carbonate

Introduction

This compound, commonly abbreviated as Fmoc-OPfp, is a key reagent in organic synthesis, particularly in peptide chemistry and the preparation of other activated esters. It serves as an efficient agent for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto amino acids and other amines. The pentafluorophenyl ester moiety makes it a highly reactive intermediate, facilitating nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis of Fmoc-OPfp, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary and most common method for the involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with pentafluorophenol in the presence of a non-nucleophilic base. This reaction proceeds via a nucleophilic acyl substitution mechanism where the pentafluorophenoxide anion attacks the carbonyl carbon of Fmoc-Cl, leading to the displacement of the chloride leaving group.

Reaction Scheme:

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₁F₅O₃[1][2] |

| Molecular Weight | 406.31 g/mol [1][2] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 83-87 °C[1] |

| CAS Number | 88744-04-1[1][2] |

Representative Reaction Parameters for the Synthesis of Fmoc-OPfp

| Parameter | Condition |

| Reactant 1 | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |

| Reactant 2 | Pentafluorophenol |

| Base | N-Methylmorpholine (NMM) or Triethylamine (TEA) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Reported Yield | Good to excellent (e.g., ~95% for analogous reactions)[3] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of activated esters using 9-fluorenylmethyl chloroformate[3][4].

Materials:

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Pentafluorophenol

-

N-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentafluorophenol (1.05 equivalents). Dissolve the pentafluorophenol in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Slowly add N-Methylmorpholine (NMM) (1.0 equivalent) to the stirred solution.

-

Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold pentafluorophenol/NMM mixture over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the precipitated N-methylmorpholine hydrochloride by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from an ethyl acetate/hexane solvent system to obtain a white crystalline solid.

Characterization

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the fluorenyl group protons and the methylene protons adjacent to the carbonate oxygen. The aromatic protons of the fluorenyl group typically appear in the range of δ 7.2-7.8 ppm, the methine proton at the 9-position of the fluorene ring around δ 4.2 ppm, and the methylene protons of the CH₂O group as a doublet around δ 4.5 ppm.

-

IR (KBr): The infrared spectrum should exhibit a strong absorption band for the carbonate carbonyl group (C=O) in the region of 1780-1800 cm⁻¹. Characteristic absorptions for the C-F bonds of the pentafluorophenyl group are also expected.

-

Melting Point: The melting point of the purified product should be in the range of 83-87 °C[1].

Mandatory Visualization

Caption: Logical relationship of the .

Caption: Experimental workflow for the .

References

The Lynchpin of Modern Peptide Synthesis: An In-depth Technical Guide to the Mechanism of Action of 9-Fluorenylmethyl Pentafluorophenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and drug development, the precise and efficient construction of peptide chains is paramount. At the heart of this endeavor lies the strategic use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being a cornerstone of modern solid-phase peptide synthesis (SPPS). This technical guide delves into the core mechanism of action of a key reagent in this process: 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp). This document will elucidate the chemical principles governing its function, provide detailed experimental context, and present quantitative data to offer a comprehensive resource for researchers in the field.

The Fmoc group offers a significant advantage in peptide synthesis due to its base-lability, allowing for an orthogonal protection strategy where acid-labile side-chain protecting groups remain intact during the iterative deprotection of the α-amino group. Fmoc-OPfp serves as a highly efficient "Fmoc-donating" reagent, enabling the attachment of this crucial protecting group to the N-terminus of amino acids.

Core Mechanism of Action: A Nucleophilic Acyl Substitution Reaction

The primary function of this compound is to serve as an activated ester for the efficient N-protection of amino acids with the Fmoc group. The mechanism of action is a classic nucleophilic acyl substitution reaction.

The key to the high reactivity of Fmoc-OPfp lies in the pentafluorophenyl (Pfp) ester. The five highly electronegative fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This electronic effect polarizes the carbonyl carbon of the carbonate, making it highly electrophilic and thus susceptible to nucleophilic attack.

The free amino group (-NH₂) of an amino acid acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of Fmoc-OPfp. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, and the pentafluorophenolate anion is expelled as a stable leaving group. The final products are the N-Fmoc protected amino acid and pentafluorophenol.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with a wide range of amino acids is not extensively published in direct comparative studies, the high reactivity of pentafluorophenyl esters is well-documented. The following table provides a general comparison of common Fmoc-donating reagents, highlighting the characteristics of active esters like Fmoc-OPfp.

| Reagent | Common Abbreviation | Leaving Group | Reactivity | Stability | Byproducts |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Chloride | Very High | Low (moisture sensitive) | HCl, potential for dipeptides |

| 9-Fluorenylmethyl succinimidyl carbonate | Fmoc-OSu | N-Hydroxysuccinimide | High | Moderate | N-Hydroxysuccinimide (NHS) |

| This compound | Fmoc-OPfp | Pentafluorophenol | Very High | Moderate to High | Pentafluorophenol |

Note: Reactivity and stability are relative comparisons. "Very High" reactivity for Fmoc-OPfp indicates rapid reaction times, often on the order of minutes to a few hours at room temperature.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of Fmoc-amino acids and their subsequent application in Solid Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of N-Fmoc-Amino Acids using this compound

Materials:

-

Amino Acid

-

This compound (Fmoc-OPfp) (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)

-

Dioxane or Acetonitrile

-

Water

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane (or acetonitrile) and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 equivalents) in dioxane (or acetonitrile).

-

Add the Fmoc-OPfp solution dropwise to the cooled amino acid solution over a period of 30 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add water to the reaction mixture and wash with ethyl acetate to remove any unreacted Fmoc-OPfp and the pentafluorophenol byproduct.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the N-Fmoc-amino acid with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Fmoc-amino acid.

-

The product can be further purified by recrystallization if necessary.

Protocol 2: Solid Phase Peptide Synthesis (SPPS) Workflow using N-Fmoc-Amino Acids

This protocol outlines a typical manual SPPS cycle using an N-Fmoc protected amino acid.

Materials:

-

Fmoc-protected amino acid

-

Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF (v/v)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol

Workflow:

Detailed Steps for a Single Coupling Cycle:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

-

Repeat: Return to step 2 for the next amino acid in the sequence.

Conclusion

This compound is a highly effective reagent for the introduction of the Fmoc protecting group onto amino acids. Its mechanism of action, driven by the electron-withdrawing nature of the pentafluorophenyl group, facilitates a rapid and efficient nucleophilic acyl substitution. This reactivity, combined with the favorable properties of the Fmoc group, makes Fmoc-OPfp a valuable tool in the arsenal of chemists and researchers dedicated to the synthesis of peptides for therapeutic and research applications. The provided protocols offer a foundational understanding for the practical application of this reagent in the laboratory.

Unveiling the Solubility Profile of 9-Fluorenylmethyl Pentafluorophenyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a critical reagent in peptide synthesis and other areas of organic chemistry.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of Fmoc-OPfp, outlines a detailed experimental protocol for determining its solubility, and presents a visual workflow to guide researchers in this process. While specific quantitative solubility data is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to ascertain the solubility of Fmoc-OPfp in solvents relevant to their work.

Introduction to this compound

This compound, also known by the abbreviation Fmoc-OPfp, is a white crystalline powder.[1] It serves as a key reagent for the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto amino acids.[3] The compound's molecular formula is C21H11F5O3, with a molecular weight of approximately 406.31 g/mol .[2][4] Its melting point is reported to be in the range of 83-87 °C.[2] The stability and reactivity of Fmoc-OPfp make it a valuable tool in the synthesis of peptides and other complex organic molecules.[2]

Solubility of this compound in Organic Solvents

A thorough review of available literature and safety data sheets indicates a general solubility of this compound in many common organic solvents. However, precise quantitative data is sparse. The following table summarizes the available qualitative information.

| Solvent | Chemical Formula | Solubility | Source |

| Chloroform | CHCl₃ | Soluble | [5] |

It is important to note that the term "soluble" is qualitative. The actual concentration to which Fmoc-OPfp can be dissolved will vary and is dependent on factors such as temperature and the purity of both the solute and the solvent. For many applications, particularly in solid-phase peptide synthesis (SPPS), solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used, and it is inferred that Fmoc-OPfp exhibits sufficient solubility in these for practical use.[6][7]

Experimental Protocol for Determining Solubility

To address the lack of quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in specific organic solvents of interest. The following gravimetric method is a reliable approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps (e.g., 2 mL screw-cap vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation:

-

Pre-weigh a clean, dry vial.

-

Add an excess amount of this compound to the vial. The exact amount is not critical, but it should be enough to ensure that a saturated solution is formed and that some undissolved solid remains.

-

Record the initial mass of the vial and the compound.

-

-

Solvent Addition:

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The exact time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, carefully remove the vial from the shaker.

-

Centrifuge the vial at a moderate speed to pellet the undissolved solid at the bottom. This ensures that the supernatant is a clear, saturated solution.

-

-

Sample Extraction:

-

Carefully extract a precise volume of the clear supernatant using a micropipette. Take care not to disturb the solid pellet.

-

Transfer the extracted aliquot to a pre-weighed, clean, and dry vial. Record the weight of this new vial.

-

-

Solvent Evaporation:

-

Place the vial containing the supernatant in a drying oven at a temperature below the boiling point of the solvent and below the melting point of the compound, or use a vacuum desiccator to evaporate the solvent completely.

-

-

Mass Determination and Calculation:

-

Once the solvent has been fully evaporated, re-weigh the vial containing the dried solute.

-

The mass of the dissolved this compound can be determined by subtracting the weight of the empty vial.

-

The solubility can then be calculated in various units, such as g/L or mol/L, based on the mass of the solute and the initial volume of the solvent aliquot.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

The Core of Modern Peptide Synthesis: A Technical Guide to 9-Fluorenylmethyl Pentafluorophenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 9-Fluorenylmethyl pentafluorophenyl carbonate, a critical reagent in modern synthetic chemistry. This document details its chemical and physical properties, outlines its primary applications, and provides detailed experimental protocols for its use, particularly in the context of solid-phase peptide synthesis (SPPS) and drug development.

Introduction: A Pivotal Reagent for Amine Protection

This compound, commonly referred to as Fmoc-OPfp, is a highly efficient electrophilic reagent for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto primary and secondary amines. The Fmoc group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for orthogonal protection strategies in the stepwise assembly of amino acid chains. The pentafluorophenyl ester leaving group in Fmoc-OPfp enhances its reactivity, enabling rapid and clean reactions under mild conditions.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 406.31 g/mol |

| Molecular Formula | C₂₁H₁₁F₅O₃ |

| CAS Number | 88744-04-1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 84-88 °C |

| Purity (typical) | >98% (HPLC) |

| Solubility | Soluble in organic solvents such as DMF, DCM, and THF |

Core Applications in Research and Development

The primary application of this compound lies in its role as a superior Fmoc-protecting reagent. This functionality is pivotal in several areas of chemical and biomedical research:

-

Solid-Phase Peptide Synthesis (SPPS): Fmoc-OPfp is instrumental in the preparation of Fmoc-protected amino acids, the fundamental building blocks for Fmoc-based SPPS. The mild deprotection conditions of the Fmoc group are compatible with a wide range of amino acid side chains and solid supports, making it the dominant strategy for synthesizing custom peptides for research, therapeutic, and diagnostic applications.

-

Drug Discovery and Development: The synthesis of peptide-based therapeutics and peptidomimetics heavily relies on efficient and reliable synthetic methodologies. Fmoc chemistry, facilitated by reagents like Fmoc-OPfp, allows for the precise construction of complex peptide sequences with modified backbones or unnatural amino acids, which can lead to enhanced stability, target affinity, and bioavailability.

-

Organic Synthesis: Beyond peptide chemistry, Fmoc-OPfp serves as a versatile reagent for the protection of amines in the synthesis of complex organic molecules, including natural products and small-molecule drug candidates.

Experimental Protocols

General Protocol for N-Fmoc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using this compound.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.05 - 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5 - 2.0 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve the primary amine in anhydrous DMF or DCM.

-

Add the non-nucleophilic base (e.g., DIPEA) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.

-

Add the solution of this compound dropwise to the amine solution over 15-30 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Fmoc protected amine.

Overview of Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Protected Amino Acids

The following outlines the key steps in a typical automated or manual solid-phase peptide synthesis cycle, which utilizes Fmoc-amino acids prepared with reagents like Fmoc-OPfp.

1. Resin Swelling: The solid support (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) is swelled in a suitable solvent like DMF.

2. First Amino Acid Loading (if not pre-loaded): The C-terminal Fmoc-amino acid is coupled to the resin.

3. Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes a free primary amine for the next coupling step.

4. Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc by-product.

5. Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.

6. Washing: The resin is washed to remove excess reagents and by-products.

7. Repeat Cycle: Steps 3-6 are repeated for each subsequent amino acid in the desired peptide sequence.

8. Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., a mixture containing trifluoroacetic acid).

9. Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the use of this compound.

Caption: Logical Flow of N-Fmoc Protection.

Caption: Experimental Workflow of Fmoc Solid-Phase Peptide Synthesis.

Unlocking Efficiency in Peptide Synthesis: A Technical Guide to Fmoc-Pentafluorophenyl Esters

For Immediate Release

[CITY, STATE] – In the intricate world of peptide synthesis and drug development, the choice of activating reagent is paramount to achieving high yields, purity, and efficiency. Among the arsenal of tools available to researchers, Fmoc-pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for the formation of amide bonds. This technical guide provides an in-depth analysis of the core features of Fmoc-PFP esters, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Pentafluorophenyl esters are highly reactive active esters utilized in both solid-phase and solution-phase peptide synthesis.[1] Their enhanced reactivity stems from the strong electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl carbon highly susceptible to nucleophilic attack by the amino group of a growing peptide chain.[1][2] This inherent reactivity, coupled with their remarkable stability, positions Fmoc-PFP esters as a powerful tool in the synthesis of complex peptides, bioconjugates, and antibody-drug conjugates (ADCs).[1][3]

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of Fmoc-PFP esters is crucial for their effective application. The following table summarizes key quantitative data for a representative Fmoc-amino acid PFP ester, Fmoc-L-proline pentafluorophenyl ester.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₈F₅NO₄ | |

| Molecular Weight | 503.42 g/mol | |

| Boiling Point | 573.3 °C | |

| Flash Point | >110°C | [4] |

| Storage Condition | Inert atmosphere, Room Temperature or 2°C - 8°C | [4] |

| Appearance | White to off-white powder | [5] |

The Advantage of Enhanced Reactivity and Stability

Kinetic studies have demonstrated the superior performance of PFP esters in comparison to other active esters. For instance, PFP esters exhibit a significantly faster coupling rate than p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a relative rate ratio of 111:1:3.4, respectively.[2] This rapid reaction kinetic is advantageous in minimizing side reactions and reducing the time required for each coupling step in peptide synthesis.[2]

Furthermore, PFP esters exhibit greater stability towards hydrolysis compared to other active esters, a critical feature for efficient reactions, especially in aqueous environments or when using hygroscopic solvents.[1][6] The use of pre-formed Fmoc-amino acid PFP esters also circumvents the need for in-situ activation, thereby preventing the growing peptide chain from being exposed to potentially harsh activating reagents and reducing the risk of unwanted side reactions.[2][3]

Reaction Mechanism and Experimental Workflow

The fundamental reaction mechanism for amide bond formation using Fmoc-PFP esters is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the PFP ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate leaving group to form the desired amide bond.

A typical experimental workflow for the use of Fmoc-PFP esters in solid-phase peptide synthesis (SPPS) involves a series of deprotection, washing, and coupling steps.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of Fmoc-amino acid PFP esters and their subsequent use in peptide coupling reactions.

Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters

Materials:

-

Fmoc-amino acid (1 equivalent)

-

Pentafluorophenol (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)[1]

-

Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)[1][2]

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate/hexane for recrystallization

Procedure:

-

Dissolve the Fmoc-amino acid and pentafluorophenol in the anhydrous solvent.[1]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Add DCC or DIC to the cooled solution with stirring.[1]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.[2]

-

Evaporate the solvent.[2]

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[2]

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure Fmoc-amino acid PFP ester.[2]

Protocol 2: Fmoc-PFP Ester Coupling in Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid PFP ester (3 equivalents)[2]

-

Anhydrous Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction)[3]

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[2]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.[2]

-

Coupling: Swell the deprotected peptide-resin in DMF. In a separate vial, dissolve the Fmoc-amino acid PFP ester (and optional HOBt) in DMF. Add this solution to the resin.[1]

-

Agitation: Agitate the reaction mixture at room temperature. The coupling reaction is typically complete within 1-2 hours.[1]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[1]

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.[1]

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Applications in Modern Research and Development

The unique properties of Fmoc-PFP esters make them highly valuable in a variety of applications:

-

Synthesis of Complex Peptides: Their high reactivity and the reduced risk of side reactions make them ideal for the synthesis of long or sterically hindered peptide sequences where other methods may fail.[2]

-

Minimizing Racemization: The use of pre-activated esters is known to minimize racemization, which is particularly important for amino acids that are prone to losing their stereochemical integrity during activation.[7]

-

Automated and Flow Chemistry: The rapid reaction kinetics of PFP esters are well-suited for automated solid-phase peptide synthesis (SPPS) and for continuous flow chemistry applications, enabling high-throughput peptide production.[2][8][9]

-

Bioconjugation: PFP esters are employed for the conjugation of peptides to other molecules, such as proteins, antibodies, and nanoparticles, to create novel biomaterials and therapeutic agents.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. precisepeg.com [precisepeg.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which allows for an elegant and efficient orthogonal protection strategy. This technical guide provides a comprehensive overview of Fmoc chemistry, including its core principles, detailed experimental protocols, quantitative data, and a discussion of common challenges and their solutions.

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation. The Fmoc group is introduced onto the amino acid via reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu). The preference for Fmoc-OSu stems from its greater stability and reduced tendency to cause the formation of dipeptide byproducts.[1][2]

The key to the utility of the Fmoc group lies in its orthogonality to the acid-labile protecting groups typically used for the side chains of amino acids.[3][4][5] This orthogonality is the foundation of the Fmoc/tBu (tert-butyl) strategy in SPPS. The N-terminal Fmoc group can be selectively removed using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups.[6][7] These side-chain protectors are then removed in a single step at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[7]

The mechanism of Fmoc deprotection proceeds via a β-elimination pathway. The proton at the C9 position of the fluorenyl ring is rendered acidic by the electron-withdrawing nature of the aromatic system. A base, such as piperidine, abstracts this proton, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The excess piperidine in the reaction mixture also acts as a scavenger for the electrophilic DBF, forming a stable adduct that prevents DBF from reacting with the newly liberated amine.[8][9]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc protection and deprotection is influenced by various factors, including the choice of reagents, reaction times, and the specific amino acid sequence. The following tables summarize key quantitative data to guide the optimization of synthesis protocols.

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Fmoc Protection Yield | Fmoc-OSu, NaHCO₃, aq. dioxane | >90% | A common and efficient method for the synthesis of Fmoc-amino acids. Yields can vary depending on the amino acid.[10] |

| Fmoc Deprotection Efficiency | 20% Piperidine in DMF | >99% | Standard condition for complete Fmoc removal in SPPS.[11][12] |

| UV Monitoring Wavelength | Dibenzofulvene-piperidine adduct | ~301 nm | Allows for real-time quantitative monitoring of the deprotection step.[8][13] |

Table 1: General Quantitative Parameters in Fmoc Chemistry

| Piperidine Concentration (v/v) in DMF | Typical Deprotection Time | Notes |

| 1% | > 10 minutes | Incomplete deprotection is likely.[11][12] |

| 5% | ~5-10 minutes | Approaching complete deprotection, but may require longer times for difficult sequences.[12] |

| 10% | ~3-7 minutes | Generally effective, can be used to minimize base-related side reactions. |

| 20% | 1-5 minutes (often performed as 2x treatments) | The most common and effective concentration for rapid and complete deprotection. [11][14] |

Table 2: Influence of Piperidine Concentration on Fmoc Deprotection Time

| Base/Reagent | Concentration | Typical Deprotection Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 1-5 min (x2) | Well-established, reliable, and efficient scavenger of DBF. | Can cause side reactions like aspartimide formation; is a controlled substance in some regions. |

| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar to piperidine | Less toxic alternative to piperidine.[15] | Similar propensity for side reactions as piperidine. |

| Piperazine | 10% in DMF/EtOH | ~10 min | Can reduce aspartimide formation compared to piperidine.[15] | Less efficient than piperidine, requiring longer deprotection times.[15] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF (often with a scavenger) | < 5 min | Very rapid deprotection, useful for sterically hindered residues. | Non-nucleophilic, requires a scavenger for DBF. Can increase the risk of racemization.[16] |

Table 3: Comparison of Common Bases for Fmoc Deprotection

| Side-Chain Protecting Group | Amino Acid(s) | Lability | Typical Cleavage Conditions |

| tert-Butyl (tBu) | Asp, Glu, Ser, Thr, Tyr | Acid-labile | 95% TFA, 2.5% H₂O, 2.5% TIS |

| tert-Butoxycarbonyl (Boc) | Lys, His, Trp | Acid-labile | 95% TFA, 2.5% H₂O, 2.5% TIS |

| Trityl (Trt) | Asn, Gln, Cys, His | Highly Acid-labile | 95% TFA, 2.5% H₂O, 2.5% TIS or milder acid cocktails |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Arg | Acid-labile | 95% TFA, 2.5% H₂O, 2.5% TIS |

| Allyloxycarbonyl (Alloc) | Lys, Orn | Palladium(0)-labile | Pd(PPh₃)₄, PhSiH₃ in CH₂Cl₂ |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Lys, Orn | Hydrazine-labile | 2% Hydrazine in DMF |

Table 4: Common Orthogonal Side-Chain Protecting Groups Used in Fmoc SPPS [6]

Experimental Protocols

The following are detailed methodologies for the key steps in Fmoc chemistry.

Protocol 1: Fmoc Protection of an Amino Acid using Fmoc-OSu

Objective: To introduce the Fmoc protecting group onto the α-amino group of an amino acid.

Materials:

-

Amino acid (1.0 equivalent)

-

9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu) (1.05 equivalents)

-

Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the precipitated Fmoc-amino acid with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.

-

The crude product can be further purified by recrystallization.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

Objective: To remove the N-terminal Fmoc group from a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

-

The resin is now ready for the next coupling step.

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

Objective: To quantitatively monitor the removal of the Fmoc group.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvette

-

20% (v/v) piperidine in DMF solution (for blank)

-

Collected filtrate from the deprotection steps

Procedure:

-

Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[8]

-

Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.

-

Collect the filtrate from both deprotection steps in a volumetric flask of a known volume.

-

Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted filtrate at 301 nm.

-

The loading of the resin can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume of filtrate (mL)) / (ε × path length (cm) × mass of resin (g)) where ε (the molar extinction coefficient of the dibenzofulvene-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.

Mandatory Visualizations

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using 9-Fluorenylmethyl Pentafluorophenyl Carbonate (Fmoc-O-Pfp)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-O-Pfp) for the synthesis of peptides. This document outlines the advantages of Fmoc-O-Pfp as an activating reagent in Solid-Phase Peptide Synthesis (SPPS), offers detailed experimental protocols, and presents a comparative analysis of its performance against other common coupling reagents.

Introduction to Fmoc-O-Pfp in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The choice of activating agent for the incoming Fmoc-protected amino acid is critical for achieving high coupling efficiency, purity, and overall yield. Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp), prepared using Fmoc-O-Pfp, are highly reactive, stable active esters that offer several advantages in SPPS.

The pentafluorophenyl ester serves as an excellent leaving group, facilitating rapid and efficient aminolysis by the free N-terminal amine of the growing peptide chain. This high reactivity is particularly beneficial for coupling sterically hindered amino acids and for minimizing racemization. Fmoc-AA-OPfp esters are crystalline, stable compounds that can be prepared in advance and are well-suited for both manual and automated peptide synthesis.

Key Advantages of Using Fmoc-O-Pfp:

-

High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group leads to rapid coupling reactions.

-

Stability: Fmoc-AA-OPfp esters are generally stable, crystalline solids that can be stored for extended periods.

-

Reduced Racemization: The use of pre-activated esters can minimize the risk of racemization, particularly for sensitive amino acids like histidine and cysteine.[1]

-

Suitability for Automation: Their stability and high reactivity make them ideal for use in automated peptide synthesizers.[2]

-

Additive-Free Synthesis: In some applications, Fmoc-AA-OPfp esters can be used without the need for additional coupling additives, simplifying the reaction mixture.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency and outcome of peptide synthesis. The following table summarizes the performance of Fmoc-AA-OPfp in comparison to other commonly used coupling reagents in Fmoc-SPPS.

| Coupling Reagent/Method | Activating Agent Class | Typical Coupling Time | Crude Purity (%) | Overall Yield (%) | Key Considerations |

| Fmoc-AA-OPfp | Active Ester | 30 - 60 min | Generally High (>90%)[3] | Good to Excellent | Highly reactive, stable, good for automated synthesis, can be used without additives.[2] |

| HBTU/DIPEA | Uronium Salt | 30 - 60 min | Variable (70-90%) | Good | Widely used, efficient, but can cause racemization with sensitive amino acids. |

| HATU/DIPEA | Uronium Salt | 15 - 45 min | High to Very High | Very Good | More reactive than HBTU, good for hindered couplings, but more expensive. |

| DIC/HOBt | Carbodiimide | 1 - 2 hours | Variable (60-85%) | Moderate to Good | Cost-effective, but can lead to side reactions (e.g., urea formation) and racemization. |

Note: Purity and yield are highly sequence-dependent and can be influenced by factors such as the specific amino acids, peptide length, and resin choice. The data presented is a general comparison based on literature.

Experimental Protocols

Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

Objective: To synthesize Fmoc-protected amino acid pentafluorophenyl esters for use in SPPS.

Materials:

-

Fmoc-protected amino acid

-

Pentafluorophenol (Pfp-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable solvent mixture (e.g., DCM/DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add DIC (1.1 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the diisopropylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-amino acid pentafluorophenyl ester.

Protocol 2: Manual Solid-Phase Peptide Synthesis using Fmoc-AA-OPfp

Objective: To synthesize a peptide on a solid support using manual SPPS with Fmoc-AA-OPfp esters.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-amino acid pentafluorophenyl esters

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Workflow Diagram:

Caption: Manual Fmoc-SPPS Workflow using Fmoc-AA-OPfp.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

-

Coupling: Dissolve the Fmoc-amino acid pentafluorophenyl ester (2-3 equivalents relative to resin loading) in DMF and add it to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or repeat the coupling step.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), and dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the crude peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Discovery: Targeting Signaling Pathways

Peptides synthesized using Fmoc-O-Pfp can be designed to modulate various cellular signaling pathways, which is a cornerstone of modern drug development. For instance, synthetic peptides can act as agonists or antagonists of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), thereby influencing downstream signaling cascades involved in cell proliferation, differentiation, and survival.

Receptor Tyrosine Kinase (RTK) Signaling Pathway:

Caption: A simplified Receptor Tyrosine Kinase signaling pathway.

This diagram illustrates how a synthetic peptide, acting as a ligand, can initiate a signaling cascade. The ability to efficiently synthesize high-purity peptides using Fmoc-O-Pfp is crucial for developing specific modulators of such pathways for therapeutic intervention.

Conclusion

The use of this compound for the preparation of Fmoc-amino acid active esters provides a robust and efficient method for solid-phase peptide synthesis. The high reactivity, stability, and suitability for automation make it an excellent choice for researchers and professionals in drug development. By following the detailed protocols and understanding the comparative performance, scientists can leverage this powerful tool to synthesize a wide range of peptides for various research and therapeutic applications.

References

Application Notes and Protocols for Fmoc Protection of Primary Amines with Fmoc-OPfp

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry. Its base-lability allows for orthogonal protection strategies in the presence of acid-labile protecting groups. The choice of the activating agent for the introduction of the Fmoc group significantly impacts reaction efficiency, yield, and purity of the final product. Among the various activated Fmoc reagents, 9-fluorenylmethyl pentafluorophenyl ester (Fmoc-OPfp) offers distinct advantages due to its high reactivity and stability.

These application notes provide a comprehensive overview and a detailed protocol for the efficient protection of primary amines using Fmoc-OPfp in a solution-phase reaction.

Advantages of Fmoc-OPfp

Fmoc-OPfp is a highly reactive acylation agent for the introduction of the Fmoc protecting group onto primary and secondary amines. Its key advantages over other common Fmoc reagents, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), include:

-

High Reactivity: Kinetic studies have shown that the coupling speed of pentafluorophenyl esters is significantly higher than other active esters. This high reactivity can lead to faster reaction times and can be particularly advantageous in minimizing side reactions, such as the bisacylation of the amine.[1]

-

Reduced Hydrolysis: PFP esters are less susceptible to spontaneous hydrolysis compared to other active esters like succinimidyl esters. This property contributes to cleaner reaction profiles and potentially higher yields.

-

Crystalline and Stable: Fmoc-amino acid pentafluorophenyl esters are often easy-to-handle crystalline solids, which simplifies their storage and use in synthesis.[2]

Data Presentation: Comparison of Common Fmoc Reagents

The selection of the appropriate Fmoc reagent is critical and depends on the specific substrate and desired reaction conditions. The following table summarizes a qualitative and quantitative comparison of Fmoc-OPfp, Fmoc-OSu, and Fmoc-Cl.

| Feature | Fmoc-OPfp | Fmoc-OSu | Fmoc-Cl |

| Reactivity | Very High[1] | High | High |

| Relative Coupling Speed | 111 | (Not directly compared in the same study) | (Not directly compared in the same study) |

| Stability to Hydrolysis | More Stable | Less Stable[3] | Prone to Hydrolysis[3] |

| Typical Reaction Time (Solution Phase) | 1-4 hours[4] | Several hours to overnight[5] | Can be very fast, but variable |

| Typical Yield | >90% | >90% | Often high, but can be variable |

| Byproducts | Pentafluorophenol | N-hydroxysuccinimide | HCl |

| Handling | Generally stable solid | Stable solid[3] | Moisture-sensitive solid[5] |

| Common Side Reactions | Minimized due to high reactivity | Formation of Fmoc-β-alanine impurity[6] | Dipeptide formation, over-acylation[3] |

Experimental Protocols

General Protocol for Fmoc Protection of a Primary Amine with Fmoc-OPfp in Solution

This protocol describes a general method for the Fmoc protection of a primary amine in an organic solvent.

Materials:

-

Primary amine (1.0 eq)

-

Fmoc-OPfp (1.05-1.1 eq)

-